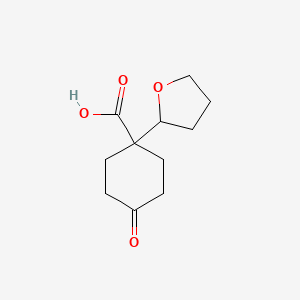
4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H16O4. This compound features a cyclohexane ring substituted with an oxo group (ketone) and a carboxylic acid group, along with an oxolane (tetrahydrofuran) ring attached to the cyclohexane ring. The presence of these functional groups makes it a versatile molecule in organic synthesis and various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 1,4-diketone, followed by the introduction of the oxolane ring. The reaction conditions typically involve:
Cyclization: Using a strong acid or base to induce cyclization of the diketone precursor.
Oxolane Ring Formation: Introducing the oxolane ring through a nucleophilic substitution reaction, often using a halogenated oxolane derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale cyclization: Utilizing continuous flow reactors to achieve efficient cyclization.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The oxolane ring can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenated oxolane derivatives in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted oxolane derivatives.
Aplicaciones Científicas De Investigación
4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxo and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-1-cyclohexanecarboxylic acid: Lacks the oxolane ring, making it less versatile in certain synthetic applications.
1-(Oxolan-2-yl)cyclohexane-1-carboxylic acid:
Uniqueness
4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid is unique due to the combination of the oxo group, carboxylic acid group, and oxolane ring. This combination provides a unique set of chemical properties and reactivity, making it valuable in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H16O4 |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
4-oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O4/c12-8-3-5-11(6-4-8,10(13)14)9-2-1-7-15-9/h9H,1-7H2,(H,13,14) |
Clave InChI |
NXTMCJGQXNCUJD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)C2(CCC(=O)CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


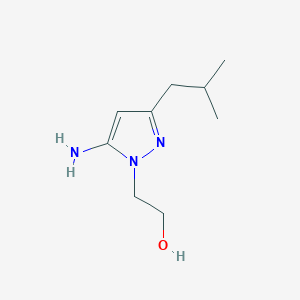
![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13523927.png)
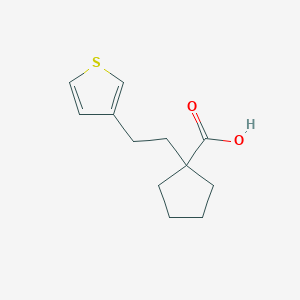
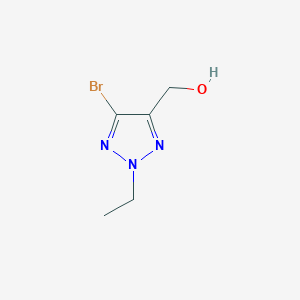
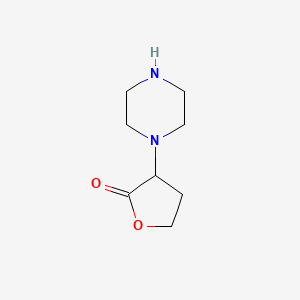
amine](/img/structure/B13523951.png)
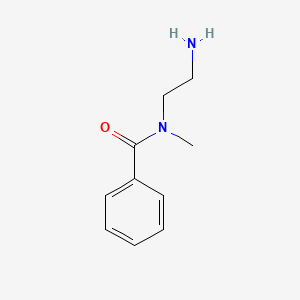
![tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B13523964.png)

![Bis[(1,2-oxazol-5-yl)methyl]amine](/img/structure/B13523971.png)
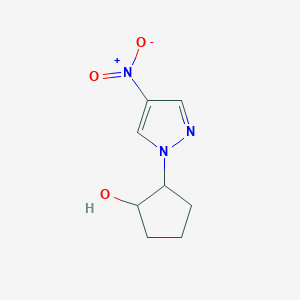
![N-[(4-methylphenyl)methyl]hydroxylamine](/img/structure/B13523984.png)


